molecular formula C10H11N3O2 B053611 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone CAS No. 118933-94-1

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone

Cat. No. B053611
M. Wt: 205.21 g/mol
InChI Key: MJKYNLKQLKVSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone, also known as EBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBET is a benzotriazole derivative that has a unique structure, making it an interesting compound for researchers to study.

Mechanism Of Action

The exact mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of certain viruses, including dengue virus and Zika virus.

Biochemical And Physiological Effects

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, indicating its potential use as an anti-viral agent.

Advantages And Limitations For Lab Experiments

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has been found to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. One potential area of research is the development of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone-based fluorescent probes for imaging studies. Another potential area of research is the investigation of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone as a potential therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone and its potential applications in various fields of science.

Synthesis Methods

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-benzo[d][1,2,3]triazole with ethyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone. The synthesis method for 1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is well-established, and the compound can be obtained in high yields.

Scientific Research Applications

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has been studied extensively for its potential applications in various fields of science. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

CAS RN

118933-94-1

Product Name

1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(5-ethoxybenzotriazol-1-yl)ethanone

InChI

InChI=1S/C10H11N3O2/c1-3-15-8-4-5-10-9(6-8)11-12-13(10)7(2)14/h4-6H,3H2,1-2H3

InChI Key

MJKYNLKQLKVSDM-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(N=N2)C(=O)C

synonyms

1H-Benzotriazole,1-acetyl-5-ethoxy-(9CI)

Origin of Product

United States

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